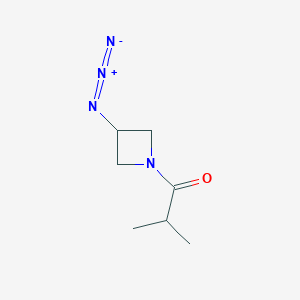
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid
Overview
Description
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, also known as 6-DFPA, is a synthetic organic compound belonging to the class of piperidines. It is a derivative of nicotinic acid and is used in a variety of research applications, such as in the study of biochemical and physiological processes. In addition, 6-DFPA has been found to have potential applications in the development of drugs and therapeutic agents.
Scientific Research Applications
Industrial Production and Green Chemistry
6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, related to nicotinic acid, has applications in green chemistry. Traditional production methods for nicotinic acid involve environmentally harmful by-products. However, new ecological methods are being explored for producing nicotinic acid from raw materials like 3-methylpyridine, potentially benefiting industrial applications in a more environmentally friendly manner (Lisicki, Nowak, & Orlińska, 2022).
Antioxidant and Vasorelaxation Properties
Thionicotinic acid derivatives, which are structurally similar to 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, have been found to exhibit antioxidant properties and vasorelaxation effects. These derivatives show potential as therapeutics due to their ability to induce vasorelaxation and exhibit antioxidative activity in biological assays (Prachayasittikul et al., 2010).
Potential in Hyperlipidemia Treatment
Nicotinic acid-based compounds are being investigated for their antihyperlipidemic activity, with some showing promising results in reducing cholesterol levels. These compounds, by inhibiting certain enzymes or receptors, can potentially be used in the treatment of hyperlipidemia (Shoman et al., 2020).
Role in Atherosclerosis Prevention
Nicotinic acid has been studied for its role in preventing atherosclerosis through its receptor GPR109A. This receptor is expressed by immune cells, and its activation by nicotinic acid can reduce the progression of atherosclerosis independently of lipid-modifying effects (Lukasova et al., 2011).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogues, such as 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, are reported as potential inhibitors of carbonic anhydrase III. This enzyme is a target for managing dyslipidemia and cancer progression, making these analogues relevant in therapeutic research (Mohammad et al., 2017).
properties
IUPAC Name |
6-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-1-5-15(7-11)9-3-2-8(6-14-9)10(16)17/h2-3,6H,1,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDEPXGWLLTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















